molecular formula C13H10O<br>C6H5COC6H5<br>C14H8O2<br>C6H4(CO)2C6H4<br>C13H10O B1666685 Benzophenone CAS No. 119-61-9

Benzophenone

Cat. No. B1666685
CAS RN: 119-61-9
M. Wt: 182.22 g/mol
InChI Key: RWCCWEUUXYIKHB-UHFFFAOYSA-N
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Description

Benzophenone is a sweet-smelling organic compound that occurs naturally in grapes and other fruits . It is widely used in the manufacture of cosmetics and pharmaceuticals for its UV rays absorbing and fragrance retention abilities .


Synthesis Analysis

Benzophenone can be synthesized through various methods. One method involves the Friedel–Crafts reaction between benzene and benzoyl chloride in the presence of a Lewis acid . Another method involves the reaction of benzene with carbon tetrachloride followed by hydrolysis of the resulting diphenyldichloromethane . A third method involves the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .


Molecular Structure Analysis

Benzophenone has a molecular formula of C13H10O . It has a molar mass of 182.218 Da and a monoisotopic mass of 182.073166 Da . The benzophenone molecule contains a total of 25 bonds, including 15 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone .


Chemical Reactions Analysis

Benzophenone can undergo various chemical reactions. For instance, it can be used as a photoinitiator in UV-curing applications . It can also undergo a reaction with phenol, where hydrogen bonding between triplet-state benzophenone and phenol accelerates the hydrogen-atom abstraction reaction .


Physical And Chemical Properties Analysis

Benzophenone is a white solid with a density of 1.1 g/cm3 . It has a melting point of around 48-50°C and a boiling point of approximately 305-306°C . It is known to be stable under normal conditions and is not easily reactive .

Scientific Research Applications

  • DNA Photosensitization and Photodamage Benzophenone (BP), as part of the diarylketone family, plays a significant role in DNA photosensitization, particularly in inducing DNA photodamage. The interaction between benzophenone and DNA involves a spin transfer mechanism with thymine, a DNA nucleobase. This mechanism contributes to understanding the photophysical and photochemical processes of benzophenone relevant in DNA damage (Dumont et al., 2015).

  • Endocrine Disruption and Human Exposure Studies show that benzophenones, commonly used in personal care products, can interfere with the endocrine system. The presence of these compounds has been detected in various human samples, including placental tissues, indicating widespread exposure and potential health risks (Vela-Soria et al., 2011).

  • Detection in Food Packaging Materials Benzophenone is also used in food packaging materials as a photoinitiator. Research has led to the development of sensors for detecting benzophenone in these materials, highlighting its potential migration into food and the need for monitoring its presence for health safety considerations (Li et al., 2012).

  • Rapid Detection and Water Stability The development of a water-stable luminescent Zn-Tb heterometallic coordination polymer for the rapid detection of benzophenone demonstrates the compound's relevance in environmental monitoring and safety. This material's high quenching effect and selectivity towards benzophenone are significant for detecting and managing its environmental impact (Xu et al., 2020).

  • Photocrosslinking in Biological Studies Benzophenone is utilized in photocrosslinking amino acids for biological research. This application is significant in studying protein interactions and bioconjugation, demonstrating benzophenone's versatility in bioorganic chemistry and material science (Chin et al., 2002).

  • Phototoxicity and Photoprotection The phototoxic properties of benzophenone and its derivatives have been extensively studied. This research is crucial in evaluating the safety of benzophenone in personal care products and understanding its role as a photoprotective agent against UV radiation (Placzek et al., 2013).

  • Impact on Skin Cells Research on benzophenone-3's effect on human skin fibroblasts, particularly in relation to extracellular matrix components, highlights its potential impact on skin health. The study of compounds like rosmarinic acid in mitigating these effects is relevant for developing protective strategies against such changes (Galicka & Sutkowska-Skolimowska, 2021).

Safety And Hazards

Benzophenone is classified as a carcinogen and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure . It may form combustible dust concentrations in air . It is advised to avoid dust formation, contact with skin, eyes and clothing, ingestion and inhalation, and to keep away from open flames, hot surfaces and sources of ignition .

Future Directions

Benzophenone-based compounds have shown potential in various fields. For instance, benzophenone integrated derivatives have been proposed as potential inhibitors of presenilin proteins, which could be evaluated as an anti-Alzheimer’s potential in the future . Additionally, benzophenone-based derivatives have been used in the development of organic light-emitting diodes (OLEDs), showing promising opportunities in advancing OLED technology .

properties

IUPAC Name

diphenylmethanone
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InChI

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
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InChI Key

RWCCWEUUXYIKHB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
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Molecular Formula

C13H10O, Array
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DSSTOX Substance ID

DTXSID0021961
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Molecular Weight

182.22 g/mol
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Physical Description

Benzophenone appears as white solid with a flowery odor. May float or sink in water. (USCG, 1999), Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid with sweet, rose-like odor; [Hawley] White crystalline solid with a pleasant odor; [MSDSonline], Solid, WHITE CRYSTALS WITH FLOWERY ODOR., white rhombic crystals or flakes with a mild powdery floral odour, White solid with flowery odor.
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Boiling Point

582.6 °F at 760 mmHg (NTP, 1992), 305.9 °C, 305.00 to 307.00 °C. @ 760.00 mm Hg, 305 °C, 583 °F
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Flash Point

greater than 270 °F (USCG, 1999), 146 °C
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Solubility

Insoluble (<1 mg/ml at 77 °F) (NTP, 1992), In water, 1.37X10+2 mg/L at 25 °C, One gram dissolves in 7.5 mL alcohol and 6 mL ether; soluble in chloroform, Very soluble in acetone, acetic acid, and carbon disulfide; soluble in benzene and methanol., 0.137 mg/mL at 25 °C, Solubility in water: none, insoluble in water and glycerol; slightly soluble in propylene glycol; soluble in oils, very soluble (in ethanol)
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Density

1.085 at 122 °F (USCG, 1999) - Denser than water; will sink, 1.111 g/cu cm at 18 °C, Relative density (water = 1): 1.1, 1.085
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Vapor Density

Relative vapor density (air = 1): 6.3
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Vapor Pressure

0.00193 [mmHg]
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Product Name

Benzophenone

Color/Form

Orthorhombic prisms from alcohol (alpha); monoclinic prisms (beta), Rhombic prisms (stable form), monoclinic prisms (labile form), white crystals

CAS RN

119-61-9
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Record name BENZOPHENONE
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Melting Point

alpha-118.6 °F; beta-79 °F; gamma-117 °F. (NTP, 1992), 48.5 °C, Melting point: 47 °C (gamma-Benzophenone), 26 °C, 119 °F
Record name BENZOPHENONE
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Record name Benzophenone
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

2-hydrosybenzophenone, 2,4-dihydroxybenzophenone, 2,2′,4-trihydroxybenzophenone, 2,2′,4,4′-tetrahydroxy benzophenone, and 2,2′-dihydroxy-4-methoxy dibenzophenone.
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[Compound]
Name
2,2′-dihydroxy-4-methoxy dibenzophenone
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Synthesis routes and methods II

Procedure details

In the manner given in Example 24, 1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole in acetic acid is heated with Jones' reagent to give 5-(trifluoromethyl)-2-imidazo-1-yl)benzophenone.
Name
1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole
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Jones' reagent
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Synthesis routes and methods III

Procedure details

In the manner given in Example 2, 2'-chloro-5-nitro-2-(4H-1,2,4-triazol-4-yl)benzophenone in xylene is heated with paraformaldehyde to 118°-124° C to give 2'-chloro-5-nitro-2-]3,5-bis(hydroxymethyl)-4H-1,2,4-triazol-4-yl]benzophenone.
Name
2'-chloro-5-nitro-2-(4H-1,2,4-triazol-4-yl)benzophenone
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Synthesis routes and methods IV

Procedure details

In the manner given in Example 17, 2'-chloro-5-nitro-2-[2-(hydroxymethyl)imidazol-1-yl]benzophenone is treated with phthalimide and triphenylphosphine and finally with diethyl azodicarboxylate to give 2'-chloro-5-nitro-2-[2-phthalimidomethyl)imidazol-1-yl]benzophenone.
Name
2'-chloro-5-nitro-2-[2-(hydroxymethyl)imidazol-1-yl]benzophenone
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Synthesis routes and methods V

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
[Compound]
Name
3.3.1.13,7decan-2-one
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8 mmol
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3.4 mL
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1.4 mL
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Name
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10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzophenone
Reactant of Route 2
Benzophenone
Reactant of Route 3
Benzophenone
Reactant of Route 4
Benzophenone
Reactant of Route 5
Benzophenone
Reactant of Route 6
Benzophenone

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